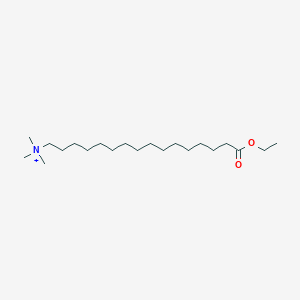
6-Methyl-1-oxido-4-phenyltriazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-oxido-4-phenyltriazin-1-ium is a heterocyclic compound that features a triazine ring structureIt is characterized by the presence of a methyl group and a phenyl group attached to the triazine ring, along with an oxido group, which imparts distinct reactivity and stability to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxido-4-phenyltriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted aniline with a nitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-1-oxido-4-phenyltriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Methyl-1-oxido-4-phenyltriazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-oxido-4-phenyltriazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1,3,5-Triazine: A basic triazine structure without the methyl and phenyl substitutions.
2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.
4-Phenyl-1,2,3-triazine: A triazine compound with a phenyl group but lacking the oxido group.
Uniqueness: 6-Methyl-1-oxido-4-phenyltriazin-1-ium is unique due to the presence of both a methyl and a phenyl group along with an oxido group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler counterparts .
Propiedades
Número CAS |
77202-13-2 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
6-methyl-1-oxido-4-phenyltriazin-1-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-7-10(11-12-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
BNSQKEUWFUGJDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=[N+]1[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)








![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)



